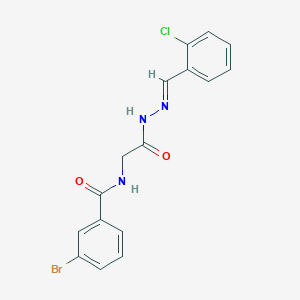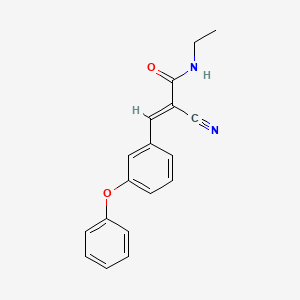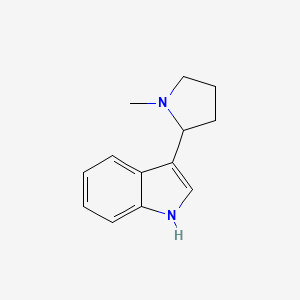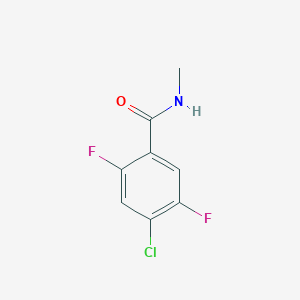
p-Dimethylaminobenzalaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two amine groups, one of which is further substituted with a phenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE typically involves the condensation of N,N-dimethyl-1,4-benzenediamine with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,4-benzenediamine: A simpler analog without the phenylmethylidene group.
N,N-Dimethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of the amine group.
N,N-Dimethyl-4-nitroaniline: Features a nitro group instead of the phenylmethylidene group.
Uniqueness
N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE is unique due to the presence of the phenylmethylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
889-38-3 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
4-(benzylideneamino)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChIキー |
JGOSMRRQKONTJF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)

![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)


![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)
